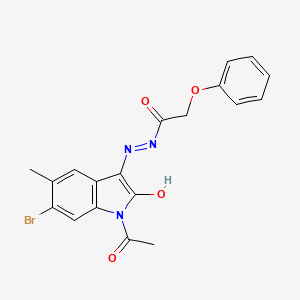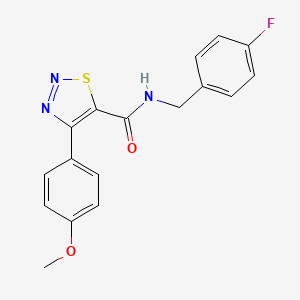![molecular formula C15H24ClNO2 B6104166 {2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6104166.png)
{2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride, also known as Loperamide hydrochloride, is a synthetic opioid drug that is used to treat diarrhea. It was first approved by the FDA in 1976 and has since become a widely used medication for the treatment of acute and chronic diarrhea. In recent years, there has been an increasing interest in the scientific research application of Loperamide hydrochloride due to its potential therapeutic benefits beyond its traditional use.
作用机制
{2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride hydrochloride works by binding to the opioid receptors in the gut, which reduces the contractions of the intestinal muscles and slows down the movement of food through the digestive tract. This results in the reduction of diarrhea symptoms.
Biochemical and Physiological Effects:
Aside from its traditional use in the treatment of diarrhea, this compound hydrochloride has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which makes it a potential treatment for inflammatory bowel disease. It has also been found to have analgesic effects, making it a potential treatment for pain.
实验室实验的优点和局限性
One of the advantages of using {2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride hydrochloride in lab experiments is its low cost and availability. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations is that it is a synthetic opioid drug, which means that it may have potential side effects that need to be carefully considered in lab experiments.
未来方向
There are several future directions for the scientific research application of {2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride hydrochloride. One area of research is in the development of new anti-cancer drugs based on its mechanism of action. Another area of research is in the development of new treatments for inflammatory bowel disease and other gastrointestinal disorders. Additionally, there is a need for further research to fully understand the potential side effects of this compound hydrochloride in lab experiments.
Conclusion:
In conclusion, this compound hydrochloride is a synthetic opioid drug that has potential therapeutic benefits beyond its traditional use in the treatment of diarrhea. Its mechanism of action, biochemical and physiological effects, and low cost and availability make it a promising drug for various scientific research applications. However, further research is needed to fully understand its potential side effects and to develop new treatments based on its mechanism of action.
合成方法
The synthesis of {2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride hydrochloride involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with 3-chloropropylamine in the presence of a base to form {2-[3-(1-piperidinyl)propoxy]phenyl}methanol. This intermediate is then converted into the hydrochloride salt form using hydrochloric acid.
科学研究应用
{2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride hydrochloride has been found to have potential therapeutic benefits in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound hydrochloride can inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer drug.
属性
IUPAC Name |
[2-(3-piperidin-1-ylpropoxy)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c17-13-14-7-2-3-8-15(14)18-12-6-11-16-9-4-1-5-10-16;/h2-3,7-8,17H,1,4-6,9-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJBRWNIXMAXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B6104094.png)

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-biphenylcarbohydrazide](/img/structure/B6104126.png)
![2-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B6104131.png)
![3-(2-fluorophenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6104136.png)
![(5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6104149.png)
![5-(3-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6104156.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6104161.png)
![N-({1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6104172.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6104184.png)
![1-[4-ethoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B6104192.png)
![1-(cyclopropylacetyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6104196.png)

![4-methoxy-2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6104211.png)